molecular formula C20H17N5O2 B2714917 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897615-10-0

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2714917
CAS RN: 897615-10-0
M. Wt: 359.389
InChI Key: OFNVVWDNVCNEFT-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide, also known as NPTA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. NPTA belongs to the class of tetrazole-based compounds and has been shown to possess a range of interesting pharmacological properties. In

Scientific Research Applications

  • Anti-HIV Activity : A study investigated new Naphthalene derivatives, including those related to the chemical structure , and found one derivative to be a potent inhibitor in vitro for the replication of HIV-1, suggesting a new lead in the development of an antiviral agent (Hamad et al., 2010).

  • Structural Analysis and Interaction Study : Another study conducted a detailed structural analysis of a similar compound, highlighting the importance of different types of bonding (hydrogen, stacking, and halogen bonding) in stabilizing its structure. This comprehensive study also included Hirshfeld surface analysis and 3D energy framework approach (Gouda et al., 2022).

  • Catalytic Applications : Research has also been conducted on nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives of naphthalene, highlighting efficient methodologies for the synthesis of compounds related to the chemical (Mokhtary & Torabi, 2017).

  • Anticancer Evaluation : A study on the synthesis and characterization of related compounds included an in vitro anticancer evaluation, with one compound showing notable activity against a breast cancer cell line (Salahuddin et al., 2014).

  • Anti-Parkinson's Screening : Compounds structurally similar to the one have been synthesized and evaluated for anti-Parkinson's activity, showing significant potential in this area (Gomathy et al., 2012).

  • Computational and Pharmacological Evaluation : A study focused on the computational and pharmacological potential of related derivatives, including assessments for toxicity, tumor inhibition, and analgesic and anti-inflammatory actions (Faheem, 2018).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-20(14-27-18-11-10-15-6-4-5-7-16(15)12-18)21-13-19-22-23-24-25(19)17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNVVWDNVCNEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

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